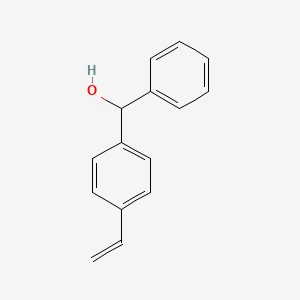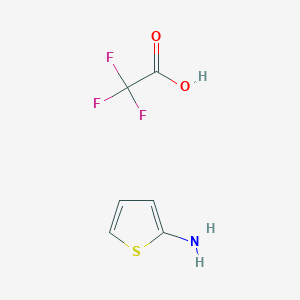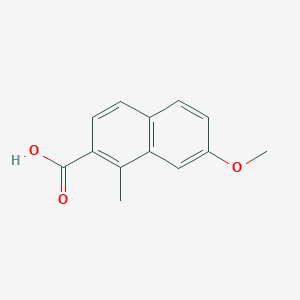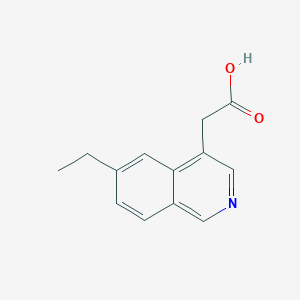
4-Chloro-2-(neopentylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(neopentylthio)pyridine is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4-position and a neopentylthio group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(neopentylthio)pyridine typically involves the reaction of 4-chloropyridine with neopentylthiol. The process can be carried out under various conditions, but a common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The raw materials, 4-chloropyridine and neopentylthiol, are readily available and can be sourced from commercial suppliers .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(neopentylthio)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-Chloro-2-(neopentylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting microbial infections and inflammatory conditions.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(neopentylthio)pyridine is primarily based on its ability to interact with various molecular targets. The chlorine atom and the neopentylthio group can participate in different types of chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity . The pyridine ring can also act as a ligand, coordinating with metal ions and affecting enzymatic activities .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
4-Chloropyridine: The parent compound of 4-Chloro-2-(neopentylthio)pyridine, used as an intermediate in various chemical reactions.
Uniqueness: this compound is unique due to the presence of the neopentylthio group, which imparts distinct chemical properties and reactivity compared to other chloropyridines. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
CAS No. |
1346707-34-3 |
|---|---|
Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropylsulfanyl)pyridine |
InChI |
InChI=1S/C10H14ClNS/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3 |
InChI Key |
OYCNKYJCWCAXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CSC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)




![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)

![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)

![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
